molecular formula C15H13ClFNO B5741492 N-(5-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5741492
M. Wt: 277.72 g/mol
InChI Key: KGYKZLDKMRTRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of compounds known as arylacetamides, which have been studied extensively for their pharmacological properties.

Mechanism Of Action

The exact mechanism of action of CMA is not fully understood, but it is thought to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By enhancing the function of this receptor, CMA may improve cognitive function.

Biochemical And Physiological Effects

CMA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, CMA has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using CMA in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, CMA has been shown to have a wide range of pharmacological effects, which makes it a versatile compound for studying various aspects of brain function. However, one limitation of using CMA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on CMA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CMA may have potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of CMA and its potential therapeutic applications.

Synthesis Methods

The synthesis of CMA involves the reaction of 2-aminobenzotrifluoride with 5-chloro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-fluoroacetophenone to yield CMA. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

CMA has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, nootropic, and anxiolytic effects in animal models. Additionally, CMA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its cognitive-enhancing effects.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10-2-5-12(16)9-14(10)18-15(19)8-11-3-6-13(17)7-4-11/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYKZLDKMRTRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide

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